molecular formula C26H26ClFN6O2 B607585 6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one CAS No. 1926204-95-6

6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one

Cat. No. B607585
M. Wt: 508.98
InChI Key: KHDMDYBLHAGOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

G-9791 is a potent and selective group-I PAK (pan-PAK1/2/3) inhibitor.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been synthesized and evaluated for its potential as an anticancer and anti-5-lipoxygenase agent. A study details the synthesis of related pyrazolopyrimidines derivatives and their screening for cytotoxic and 5-lipoxygenase inhibition activities, highlighting the importance of structure-activity relationships (Rahmouni et al., 2016).

Antitumor Activity

Another significant application is in antitumor activities. Research has been conducted on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines (Hafez & El-Gazzar, 2017).

Biocidal Properties

Compounds related to this chemical structure have shown excellent biocidal properties against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011).

Antianaphylactic Activity

In the realm of immunology, synthesized substances with similar structures have exhibited antianaphylactic activity, underscoring their potential in treating allergic reactions and related conditions (Wagner et al., 1993).

Intermediate in Antitumor Drugs

This compound is also an important intermediate in many antitumor drugs, particularly in the synthesis of small molecular inhibitors for cancer treatment (Gan et al., 2021).

Inhibitor of Transcription Factors

It has been studied as an inhibitor of NF-kappaB and AP-1 gene expression, with potential implications for improving oral bioavailability in pharmaceutical applications (Palanki et al., 2000).

Anticancer Agent Potential

Further research has been done on pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative effect against human cancer cell lines, identifying potential anticancer agents (Mallesha et al., 2012).

properties

CAS RN

1926204-95-6

Product Name

6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C26H26ClFN6O2

Molecular Weight

508.98

IUPAC Name

6-(2-Chloro-4-(3-methyl-2-oxopyridin-1(2H)-yl)phenyl)-8-(2-(3-fluoro-1-methylazetidin-3-yl)ethyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

InChI

InChI=1S/C26H26ClFN6O2/c1-16-5-4-9-33(23(16)35)18-6-7-19(21(27)12-18)20-11-17-13-30-25(29-2)31-22(17)34(24(20)36)10-8-26(28)14-32(3)15-26/h4-7,9,11-13H,8,10,14-15H2,1-3H3,(H,29,30,31)

InChI Key

KHDMDYBLHAGOQS-UHFFFAOYSA-N

SMILES

O=C1C(C2=CC=C(N3C=CC=C(C)C3=O)C=C2Cl)=CC4=CN=C(NC)N=C4N1CCC5(F)CN(C)C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

G-9791;  G 9791;  G9791; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 2
6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 3
6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 6
Reactant of Route 6
6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one

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